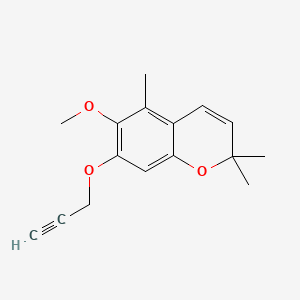
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and propargyl bromide in the presence of a base, such as potassium carbonate, to facilitate the cyclization reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triple bond in the prop-2-ynoxy group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of methoxy-substituted alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene involves its interaction with various molecular targets. The methoxy and prop-2-ynoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chromene core can undergo redox reactions, contributing to its biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes or modulating cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2,2,5-trimethyl-7-propoxychromene: Similar structure but with a propoxy group instead of a prop-2-ynoxy group.
6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman: A chroman derivative with a longer alkyl chain.
Uniqueness
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications and properties.
Propriétés
Numéro CAS |
117902-88-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
Nom IUPAC |
6-methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C16H18O3/c1-6-9-18-14-10-13-12(11(2)15(14)17-5)7-8-16(3,4)19-13/h1,7-8,10H,9H2,2-5H3 |
Clé InChI |
BQVBBUMCYMCPKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(OC2=CC(=C1OC)OCC#C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
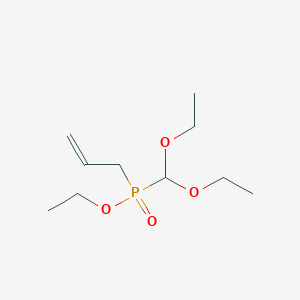
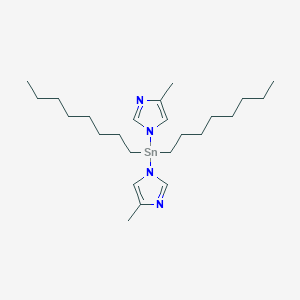
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)

![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)
![1-Dodecyl-1'-[6-(pyren-1-yl)hexyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14308207.png)

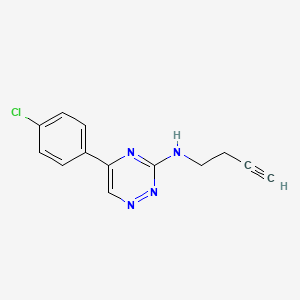

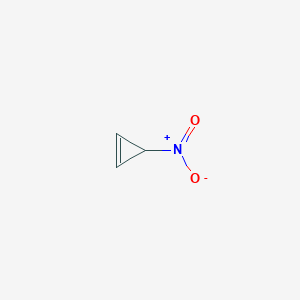
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
